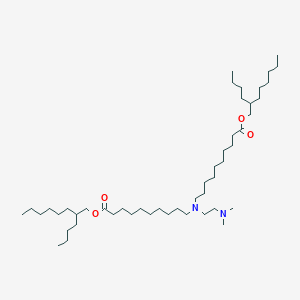
Bis(2-butyloctyl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-butyloctyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is a complex organic compound with a molecular formula of C40H80N2O4. It is a type of ionizable lipid, which means it can change its charge state depending on the pH of the environment. This property makes it particularly useful in various scientific and industrial applications, especially in the field of drug delivery and vaccine development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butyloctyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) typically involves a multi-step process. The starting materials include decanoic acid and 2-(dimethylamino)ethylamine. The reaction proceeds through esterification and amidation reactions under controlled conditions. The esterification is usually catalyzed by an acid catalyst, while the amidation requires a base catalyst. The reaction conditions often involve temperatures ranging from 60°C to 100°C and reaction times of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-butyloctyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is usually carried out in an acidic medium at room temperature.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is typically carried out in an inert atmosphere at low temperatures.
Substitution: Common reagents include alkyl halides and nucleophiles like sodium azide. The reaction conditions vary depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a wide range of products, including amines and ethers.
Aplicaciones Científicas De Investigación
Bis(2-butyloctyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It is used in the study of lipid membranes and their interactions with proteins and other biomolecules.
Medicine: It is used in the development of drug delivery systems, particularly for the delivery of nucleic acids like mRNA.
Industry: It is used in the production of various industrial chemicals and materials, including surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of Bis(2-butyloctyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its ability to change its charge state depending on the pH of the environment. This property allows it to interact with various molecular targets, including nucleic acids and proteins. In drug delivery systems, it helps to encapsulate and protect the drug molecules, facilitating their transport into cells and their subsequent release.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-ethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
- ALC-0315 ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)
Uniqueness
Bis(2-butyloctyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is unique due to its specific molecular structure, which provides it with distinct physicochemical properties. These properties make it particularly effective in applications requiring precise control over molecular interactions, such as drug delivery and vaccine development.
Propiedades
Fórmula molecular |
C48H96N2O4 |
|---|---|
Peso molecular |
765.3 g/mol |
Nombre IUPAC |
2-butyloctyl 10-[[10-(2-butyloctoxy)-10-oxodecyl]-[2-(dimethylamino)ethyl]amino]decanoate |
InChI |
InChI=1S/C48H96N2O4/c1-7-11-15-27-35-45(33-13-9-3)43-53-47(51)37-29-23-19-17-21-25-31-39-50(42-41-49(5)6)40-32-26-22-18-20-24-30-38-48(52)54-44-46(34-14-10-4)36-28-16-12-8-2/h45-46H,7-44H2,1-6H3 |
Clave InChI |
DBPPTOXYGJRLND-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCC)COC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


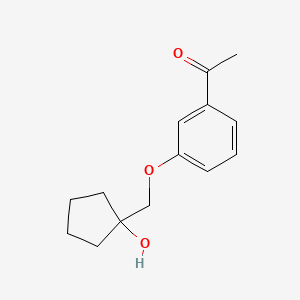
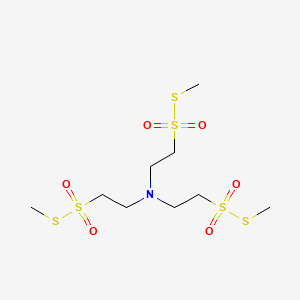
![4-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13354177.png)
![2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 1-(benzo[d]thiazol-2-ylmethyl)cyclohexane-1-carboxylate](/img/structure/B13354184.png)

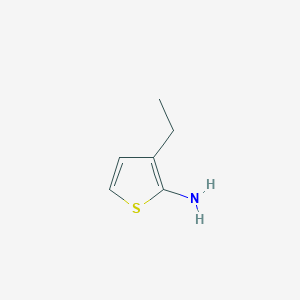
![2-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenol](/img/structure/B13354199.png)
![2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13354207.png)
![6-(4-Chlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354208.png)
amino}benzoic acid](/img/structure/B13354212.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354225.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13354227.png)
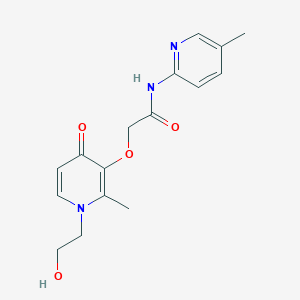
![3-Bromo-1-chlorodibenzo[b,d]furan](/img/structure/B13354241.png)
